2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O5/c24-16(8-26-12-1-2-13-14(7-12)28-11-27-13)19-5-6-22-17(25)4-3-15(21-22)23-10-18-9-20-23/h1-4,7,9-10H,5-6,8,11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPGGWTXNHPHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.
Attachment of the Acetamide Group: The benzodioxole is then reacted with chloroacetic acid to form 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid.
Formation of the Pyridazinone Moiety: This involves the reaction of hydrazine with ethyl acetoacetate to form 6-oxo-1,6-dihydropyridazine.
Coupling of the Triazole Group: The pyridazinone is then reacted with 1H-1,2,4-triazole in the presence of a coupling agent to form the desired triazole derivative.
Final Coupling Reaction: The triazole derivative is then coupled with 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid in the presence of a coupling agent to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the pyridazinone moiety.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids.
Reduction: Reduction of the pyridazinone moiety can yield dihydropyridazine derivatives.
Substitution: Substitution reactions can lead to the formation of various amide or thioamide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the triazole and pyridazinone moieties can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Methyl-N-[2-(6-Oxo-3-p-Tolyl-5,6-Dihydro-4H-Pyridazin-1-yl)-Acetamide] ()
- Key Differences : Replaces the triazole group with a p-tolyl substituent and lacks the benzodioxole moiety.
- Synthesis: Synthesized via one-pot reactions of amino acid esters and azides, suggesting the target compound could adopt similar coupling strategies with modified reagents .
2-(1,2-Benzisothiazol-3-yloxy)-N-(3-Cyano-1-(Substituted-Phenyl)Pyrazol-5-yl) Acetamides ()
- Key Differences: Substitutes benzodioxole with benzisothiazole and pyridazine with pyrazole. The cyano group replaces triazole.
- Bioactivity : Exhibits broad-spectrum antimicrobial activity against heterotrophic bacteria and Chlorella, with MIC values ranging from 0.5–8 µg/mL . The triazole in the target compound may confer antifungal or kinase-inhibitory properties absent in this analogue.
- Synthesis : Achieved via nucleophilic substitution between chloroacetamides and benzisothiazolone sodium salts, a route adaptable to the target compound with appropriate heterocyclic precursors .
Heterocyclic Acetamide Derivatives
N-(((3S,3aS)-7-(6-(2-Methyl-2H-Tetrazol-5-yl)Pyridin-3-yl)-1-Oxo-1,3,3a,4-Tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)Methyl)Acetamide ()
- Key Differences : Incorporates a tetrazole-pyridine system instead of triazole-pyridazine. The fused oxazolo-oxazine ring enhances rigidity.
- Synthesis : Utilizes Suzuki-Miyaura coupling, suggesting the target compound’s pyridazine ring could be functionalized via cross-coupling reactions .
Pharmacological and Structural Data Comparison
Key Findings and Implications
- Structural Flexibility : The pyridazine-triazole core in the target compound offers conformational adaptability, as analyzed via puckering coordinates in cyclic systems . This contrasts with the rigid oxazolo-oxazine in .
- Synthetic Feasibility : Routes from and are adaptable for synthesizing the target compound, though triazole incorporation may require specialized reagents.
- Bioactivity Potential: The triazole group’s ability to inhibit cytochrome P450 or kinases (common in triazole-containing drugs) positions the target compound for anticancer or antifungal applications, unlike the antimicrobial benzisothiazole derivatives .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a benzodioxole moiety and a pyridazinone structure , which contribute to its unique biological properties. The structural complexity allows for diverse interactions with biological targets.
The mechanism of action involves interactions with various molecular targets such as enzymes and receptors. The benzodioxole part may enhance binding affinity through π-π interactions or hydrogen bonding, while the pyridazinone structure could interact with active sites on proteins. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds based on the benzoxazole skeleton demonstrated selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis and antifungal properties against Candida albicans . The structure–activity relationship (SAR) studies reveal that modifications to the phenyl substituents significantly affect antimicrobial potency.
2. Anticancer Properties
The compound's potential as an anticancer agent is supported by findings indicating that related compounds exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The selectivity for cancer cells over normal cells highlights its therapeutic promise.
3. Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis . This inhibition could lead to altered lipid metabolism and cellular responses.
Research Findings and Case Studies
Recent research has provided insights into the biological activity of this compound through various experimental approaches:
| Study | Findings |
|---|---|
| Bernard et al. (2014) | Identified cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. |
| Chung et al. (2015) | Demonstrated selective antibacterial activity against Bacillus subtilis. |
| Kakkar et al. (2018) | Reported structure–activity relationships that guide the design of more potent derivatives. |
Q & A
Q. What synthetic methodologies are commonly employed to prepare acetamide derivatives with heterocyclic moieties like pyridazine and triazole?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution, cyclization, and 1,3-dipolar cycloaddition. For example:
- Step 1 : Formation of intermediates like 3-cyano-5-amino-1-(substituted-phenyl)pyrazole chloroacetamides via condensation reactions .
- Step 2 : Coupling with sodium salts of heterocyclic cores (e.g., benzisothiazol-3-one) under reflux conditions .
- Step 3 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole groups, using Cu(OAc)₂ (10 mol%) in a tert-BuOH/H₂O (3:1) solvent system . Key Tip : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and purify via recrystallization (ethanol) .
Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structural integrity of this compound?
- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns. For example, triazole protons resonate at δ 8.36 ppm (singlet), while pyridazine carbons appear at δ 165.0 ppm (C=O) .
- IR : Identify functional groups like amide C=O (~1671–1682 cm⁻¹) and triazole C–N (~1303 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M + H]⁺ at m/z 404.1348) with <1 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in copper-catalyzed cycloaddition steps?
- Catalyst Loading : Vary Cu(OAc)₂ (5–15 mol%) to balance catalytic efficiency and byproduct formation. Evidence shows 10 mol% achieves 45–85% yields for triazole derivatives .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. aqueous tert-BuOH. Aqueous tert-BuOH reduces side reactions due to controlled solubility .
- Temperature : Room temperature (25°C) minimizes decomposition of heat-sensitive intermediates .
Q. What strategies resolve contradictions in bioactivity data between antimicrobial and antioxidant assays for similar compounds?
- Dose-Response Analysis : Perform IC₅₀ comparisons. For example, pyrazolo-benzothiazin derivatives show antioxidant activity at 10–50 μM but require higher concentrations (≥100 μM) for antimicrobial effects .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance antioxidant capacity via radical stabilization, while alkyl chains improve membrane penetration for antimicrobial activity .
Q. How can computational modeling predict the binding affinity of this compound to biological targets like fungal CYP51?
- Docking Studies : Use AutoDock Vina to simulate interactions between the triazole moiety and heme iron in CYP51. Validate with MD simulations (GROMACS) to assess stability .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with antifungal IC₅₀ data from analogs .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating dual antifungal and anti-inflammatory activity?
- Antifungal : Broth microdilution (CLSI M38) against Candida albicans .
- Anti-inflammatory : Measure COX-2 inhibition via ELISA (PG-E₂ reduction) . Note : Prioritize compounds with MIC ≤ 8 μg/mL (antifungal) and COX-2 IC₅₀ ≤ 10 μM .
Q. How to troubleshoot low yields in the final acetamide coupling step?
- Activation Reagents : Replace EDCl/HOBt with DCC/DMAP for sterically hindered amines.
- Solvent Polarity : Switch from THF to DMF to improve solubility of aromatic intermediates .
- Temperature Control : Perform reactions at 0–4°C to suppress hydrolysis of active esters .
Structural & Functional Insights
Q. What role do the benzodioxole and triazole groups play in modulating bioavailability?
- Benzodioxole : Enhances metabolic stability by resisting CYP450 oxidation .
- Triazole : Improves water solubility via hydrogen bonding and facilitates target engagement (e.g., metal coordination in enzymes) .
Q. How does the pyridazinone core influence electronic properties and reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
